Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate

Description

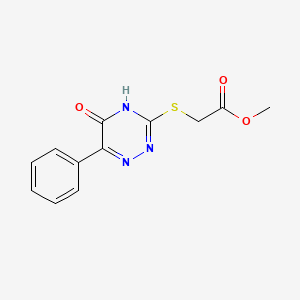

Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a phenyl group at position 6, a hydroxyl group at position 5, and a thioacetate ester moiety at position 2. Its molecular structure combines aromatic and heterocyclic elements, which are often associated with bioactive properties.

Properties

Molecular Formula |

C12H11N3O3S |

|---|---|

Molecular Weight |

277.30 g/mol |

IUPAC Name |

methyl 2-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)sulfanyl]acetate |

InChI |

InChI=1S/C12H11N3O3S/c1-18-9(16)7-19-12-13-11(17)10(14-15-12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,15,17) |

InChI Key |

FWVXTIRUERDFHN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSC1=NN=C(C(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate typically involves the reaction of 5-hydroxy-6-phenyl-1,2,4-triazine-3-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The thioether linkage can be substituted with other nucleophiles in the presence of a suitable leaving group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a reduced triazine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as UV absorbers and stabilizers.

Mechanism of Action

The mechanism by which Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazine ring and phenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate with structurally analogous compounds, focusing on molecular features, synthesis, and functional properties.

Triazine Derivatives with Varied Substituents

- Compound 10 (Ethyl 2-((4-Amino-5-oxo-6-(2-(2-thienyl)vinyl)-4,5-dihydro-1,2,4-triazin-3-ylthio)methoxy)acetate): Structural Differences: Replaces the phenyl group with a thienylvinyl moiety and introduces an amino group at position 3. The amino group may increase solubility and reactivity compared to the hydroxyl group in the target compound . Synthesis: Prepared via Method A, involving nucleophilic substitution, which contrasts with the target compound’s likely use of esterification or thiolation steps.

- Compound 14 (4-Amino-3-(oxiran-2-ylmethylthio)-6-(2-(2-thienyl)-1,2,4-triazin-5(4H)-one): Structural Differences: Features an epoxypropylthio chain instead of the methyl acetate group.

Imidazole-Based Analogs ()

Compounds such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Figure 1A) and Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Figure 1C):

- Structural Differences : Replace the triazine core with an imidazole ring. The target compound’s triazine ring offers greater hydrogen-bonding capacity due to its nitrogen-rich structure.

- Functional Impact : Imidazole derivatives often exhibit antimicrobial or anti-inflammatory activity, whereas triazine-based compounds are explored for agrochemical or pharmaceutical applications (e.g., kinase inhibition) .

Pesticide-Related Triazole and Triazine Compounds ()

- Triazamate (Ethyl 1,2,4-triazol-5-ylthio)acetate): Structural Differences: Substitutes triazine with a triazole ring and lacks the hydroxyl and phenyl groups. Functional Impact: Triazamate is a carbamate insecticide, highlighting how minor structural changes (e.g., triazole vs. triazine) shift applications from pharmaceuticals to pest control .

- Metsulfuron Methyl Ester : Contains a 1,3,5-triazine core with sulfonyl and benzoate groups, emphasizing the role of sulfonylurea moieties in herbicidal activity, unlike the target compound’s hydroxyl and thioacetate groups .

Table 1: Comparative Analysis of Key Compounds

*Calculated based on formula C₁₂H₁₁N₃O₃S.

Biological Activity

Methyl 2-(5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its triazine core, which is known for its ability to interact with various biological targets. The presence of a phenyl group and a hydroxyl group enhances its chemical reactivity and biological efficacy.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group in the structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Properties : Preliminary studies indicate that derivatives of triazine compounds exhibit significant anticancer effects. For instance, related compounds have shown inhibitory effects on cancer cell lines such as MCF-7 and HEPG-2, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and proliferation. For example, it has been reported that certain triazine derivatives inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to tumor growth .

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro assays revealed the following:

| Cell Line | IC50 Value (µg/mL) | Observations |

|---|---|---|

| MCF-7 | < 10 | Induced apoptosis |

| HEPG-2 | < 15 | Inhibited cell proliferation |

| MDA-MB-231 | < 20 | G2/M phase arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Animal Studies

In vivo studies using animal models have further supported the anticancer potential of triazine derivatives. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.